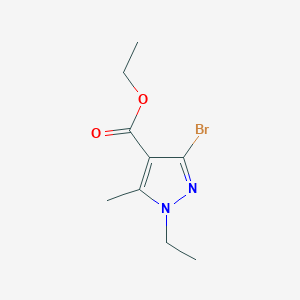

ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(8(10)11-12)9(13)14-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVQBMBSPQXLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)Br)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Esterification: The carboxylic acid group at position 4 can be esterified using ethanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).

Major Products Formed

Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which can be used in various chemical reactions and studies.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and other functional groups in the compound can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

(a) Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1328640-39-6)

(b) Ethyl 5-Bromo-3-Ethoxy-1H-Pyrazole-4-Carboxylate (CAS 1207431-91-1)

(c) Methyl 4-Bromo-1H-Pyrazole-5-Carboxylate (CAS 190263-20-8)

- Similarity Score : 0.81 .

- Structural Differences: Methyl ester instead of ethyl ester. No substituent at position 1.

- Impact :

Physicochemical Properties and Reactivity

| Property | Target Compound | CAS 1328640-39-6 | CAS 1207431-91-1 |

|---|---|---|---|

| Bromine Position | 3 | 4 | 5 |

| Position 1 Subst. | Ethyl | Methyl | None |

| Ester Position | 4 | 5 | 4 |

| Ester Group | Ethyl | Ethyl | Ethyl |

| Predicted logP | ~2.5 (estimated) | ~2.0 | ~1.8 |

- Key Trends :

Crystallographic and Supramolecular Features

While crystallographic data for the target compound is unavailable, analogs like ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylate () demonstrate how substituents influence packing. For example:

Biological Activity

Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding pyrazole compound followed by esterification. Various methods have been reported for preparing substituted pyrazoles, including microwave-assisted reactions and hydrazine condensations .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer effects across various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells such as lung (A549) and breast cancer (MDA-MB-231) cells. The mechanism of action is believed to involve cell cycle arrest and induction of autophagy .

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| A549 | ~30% | Cell cycle arrest, autophagy |

| MDA-MB-231 | Significant | Induction of apoptosis |

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition of growth. The structure-function relationship indicates that modifications to the pyrazole ring can enhance antimicrobial potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using in vivo models. The compound exhibited significant inhibition of inflammatory markers in carrageenan-induced edema models, suggesting its utility as a therapeutic agent for inflammatory conditions .

Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating its effectiveness compared to standard chemotherapeutics .

Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. This compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Autophagy Induction : Promotes autophagic processes leading to cell death.

- Inhibition of Inflammatory Pathways : Modulates cytokine release and reduces inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by bromination. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C) to introduce functional groups . Optimization may include adjusting stoichiometry, solvent polarity (e.g., methylene chloride), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze substituent-induced shifts (e.g., bromine deshields adjacent carbons, causing downfield shifts). For pyrazole derivatives, typical signals include aromatic protons at δ 7.5–8.6 ppm and ester carbonyl carbons at ~161 ppm .

- IR : Confirm ester C=O stretches (~1680 cm⁻¹) and N–H/N–Br bonds (~3100 cm⁻¹ and ~600 cm⁻¹, respectively) .

- HRMS/ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450.2 for brominated analogs) and isotopic patterns consistent with bromine .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Methodological Answer : While direct safety data are limited, extrapolate from structurally similar pyrazoles. Use fume hoods to avoid inhalation, wear nitrile gloves, and store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for brominated pyrazole derivatives be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism) . X-ray crystallography provides definitive structural confirmation, as demonstrated for pyrazole-4-carboxylate derivatives . For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What computational methods can predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Analyze Löwdin charges to identify nucleophilic/electrophilic sites. Molecular docking can predict interactions with catalytic metals (e.g., Pd in Suzuki couplings). Studies on analogous compounds show bromine’s leaving-group propensity correlates with C–Br bond dissociation energies .

Q. What strategies enhance the bioactivity of the pyrazole core through structural modifications?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., Br, CF₃) at C3 improve metabolic stability .

- Ester-to-amide conversion increases solubility and target affinity, as seen in antitumor pyrazole-carboxamides .

- Heterocyclic hybridization (e.g., thiazole or triazole fusion) enhances enzyme inhibition, guided by analogs like ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.